molecular formula C20H22F3N3OS B2370040 2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396814-39-3

2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No. B2370040
CAS RN: 1396814-39-3
M. Wt: 409.47
InChI Key: IRPUHAGWYNVAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22F3N3OS and its molecular weight is 409.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

Quinazoline derivatives have been synthesized through various chemical reactions involving key precursors and conditions conducive to forming quinazolinone and related structures. For instance, reactions involving triethyloxonium fluoroborate with acid amide derivatives have led to the formation of quinazoline derivatives, showcasing the versatility of synthetic approaches in creating complex heterocyclic compounds (Kato, Takada, & Ueda, 1976). Similarly, innovative synthetic routes have been explored to produce novel quinazoline analogs with potential antimicrobial activities, further expanding the scope of scientific research applications of these compounds (Yurttaş et al., 2020; Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity of Quinazoline Derivatives

A significant aspect of the research on quinazoline derivatives revolves around their antimicrobial efficacy. Studies have identified several quinazoline compounds exhibiting promising antimicrobial properties against a range of bacteria and fungi. The antimicrobial activity is attributed to the structural modifications of the quinazoline nucleus, which impact the biological activity and enhance the potential for therapeutic applications (Bhoi et al., 2015; Rao et al., 2020).

Potential Pharmacological Activities

Beyond antimicrobial effects, quinazoline derivatives have been explored for various pharmacological activities, including antitumor, analgesic, and anti-inflammatory properties. These studies underscore the broad spectrum of potential therapeutic applications of quinazoline compounds, suggesting their relevance in drug discovery and development (Rajveer et al., 2010; Alagarsamy et al., 2015).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-11-24-18(27)13-28-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUHAGWYNVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.